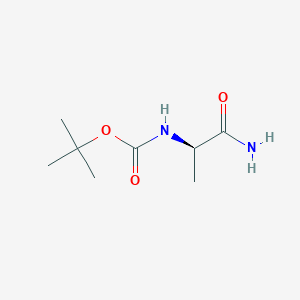

4-Ethylbenzamide

Übersicht

Beschreibung

4-Ethylbenzamide is a chemical compound that is structurally related to benzamide derivatives. While the specific compound "4-Ethylbenzamide" is not directly mentioned in the provided papers, the research involves various benzamide analogs and derivatives that can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of benzamide derivatives is a multi-step process that often begins with simpler aromatic compounds such as aminobenzoic acid. For instance, ethyl 4-azidobenzoylaminoacetimidate was synthesized from 4-aminobenzoic acid in a four-step process . Similarly, other benzamide derivatives, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, were synthesized using a Knoevenagel condensation reaction . These methods highlight the versatility of synthetic approaches in creating various benzamide-related compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray diffraction. For example, the nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide was characterized and its crystal structure was determined using single-crystal X-ray diffraction . These analytical methods are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions. The reagent ethyl 4-azidobenzoylaminoacetimidate was used for RNA-protein cross-linking within Escherichia coli ribosomal subunits, demonstrating its reactivity and potential for bioconjugation . Additionally, the reaction of 2-aminobenzamide analogs with ethyl 3-ethoxymethylene-2,4-dioxovalerate led to the formation of various heterocyclic compounds . These reactions showcase the chemical versatility of benzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, thermal stability, and specific heat capacity, are influenced by their molecular structure. For instance, novel aromatic polyimides synthesized from benzamide-related diamines exhibited solubility in organic solvents and high thermal stability . These properties are important for the practical application of these materials in various industries.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

4-Ethylbenzamide derivatives have been used in the synthesis of novel aromatic polyimides. These polyimides demonstrate desirable properties like solubility in organic solvents and high thermal stability, with degradation temperatures ranging from 240°C to 550°C and glass transition temperatures (Tg) between 168 and 254°C (Butt et al., 2005).

Solubility Studies

The solubility of 4-aminobenzamide, a related compound, has been measured in various solvents. Understanding the solubility is crucial for applications in different industrial processes, and this research aids in modeling the relationship between temperature and solubility (Ouyang et al., 2019).

Catalytic Reactions

4-Ethylbenzamide has been involved in platinum-catalyzed intermolecular hydroamination reactions. These reactions are significant in the synthesis of various organic compounds, demonstrating the role of 4-ethylbenzamide in facilitating such catalytic processes (Wang and Widenhoefer, 2004).

Wirkmechanismus

Target of Action

4-Ethylbenzamide is a synthetic organic compound

Mode of Action

4-Ethylbenzamide is used as an amide and reacts with the 4-position of the 1,3-dienes to form 4-ethylbenzamides . The carbonyl group can be in either the cis or trans configuration, depending on the substituents attached to it . The reaction mechanism for this reaction is reversible and follows a radical mechanism .

Biochemical Pathways

It is known that it reacts with the 4-position of the 1,3-dienes to form 4-ethylbenzamides

Result of Action

It is known that the compound has selectivities for hydrophobic compounds over polar compounds, which may be due to its hydrophobic nature . This compound has also been shown to have a high affinity for encapsulation .

Action Environment

It is known that the compound has optimum temperature ranges at 130°c and 140°c for encapsulation .

Eigenschaften

IUPAC Name |

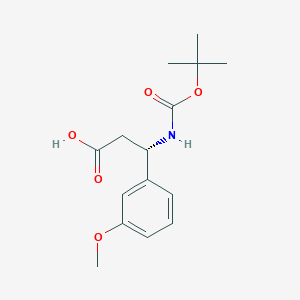

4-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFAFWKDOSYQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427267 | |

| Record name | 4-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylbenzamide | |

CAS RN |

33695-58-8 | |

| Record name | 4-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.